2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-mesitylacetamide
Description
Properties
CAS No. |
540498-39-3 |
|---|---|
Molecular Formula |
C23H25Cl2N5OS |
Molecular Weight |
490.4 g/mol |
IUPAC Name |
2-[[5-[(3,4-dichloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C23H25Cl2N5OS/c1-5-8-30-20(12-26-17-6-7-18(24)19(25)11-17)28-29-23(30)32-13-21(31)27-22-15(3)9-14(2)10-16(22)4/h5-7,9-11,26H,1,8,12-13H2,2-4H3,(H,27,31) |
InChI Key |
GPWXTAUIMSICIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Metal-Free Click Chemistry
A straightforward method involves reacting azides with alkynes or alkenes under mild conditions. For example, ethenesulfonyl fluoride (ESF) serves as a stable Michael acceptor for forming 1,2,3-triazoles, which can be adapted for 1,2,4-triazole derivatives.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Azide + ESF | EtOAc, reflux | 70–95% | |
| Aryl azide + ESF | Toluene, acetic acid (30 mol%) | 60–85% |
Mechanism : ESF reacts with azides to form triazoles via a Michael addition-elimination pathway.
Condensation Reactions
Triazoles can also be synthesized via condensation of hydrazides with ketones or aldehydes. For example, trifluoroacetimidohydrazides undergo oxidative cyclization with iodine (I₂) to form 1,2,4-triazoles.
Functionalization of the Triazole Core
Allyl Group Introduction
The allyl substituent is introduced via nucleophilic substitution or coupling reactions. A common approach involves:
-
Synthesis of 4-Allyl-1,2,4-Triazole : Reacting 1,2,4-triazole precursors with allyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or THF.
-
Regioselective Substitution : Ensuring allyl groups attach to the 4-position of the triazole ring.
Dichloroanilino Methyl Group Attachment
The dichloroanilino methyl group is introduced via aminomethylation or nucleophilic substitution.
Method 1: Aminomethylation
Method 2: Sulfonamide Coupling
-
Reaction : 4-Allyl-1,2,4-triazole-3-sulfonyl chloride reacts with 3,4-dichloroaniline in the presence of pyridine or DMSO.
-
Advantage : High regioselectivity for the 5-position.
Sulfanyl Group Incorporation
The sulfanyl linkage is introduced via nucleophilic substitution or thiol-ene reactions.
Thiolation of Triazole Derivatives
Coupling with Mesitylacetamide
The sulfanyl group is coupled to mesitylacetamide via amide bond formation.
Method 1: Direct Acylation
Method 2: EDC/HOBt Coupling
-
Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).
Alternative Synthetic Routes
One-Pot Multicomponent Reactions
Base-promoted reactions enable simultaneous triazole formation and functionalization. For example:
Metal-Free Oxidative Cyclization
I₂-mediated cyclization of trifluoroacetimidohydrazides with DMF as a carbon source.
Challenges and Optimization
Regioselectivity Control
Ensuring substitution at the 5-position of the triazole requires careful control of reaction conditions. For example, sulfonyl chlorides react preferentially at the 5-position due to steric and electronic factors.
Purification Strategies
Scalability
Reactions involving pyridine or DMSO are scalable, while EDC/HOBt couplings may require excess reagents to achieve high yields.
Summary of Key Methods
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-mesitylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-mesitylacetamide involves its interaction with specific molecular targets and pathways. The triazole ring and dichloroaniline moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s activity and physicochemical properties are influenced by key substituents:
- Triazole core : Common to all analogs, it provides a rigid scaffold for binding to biological targets.
- (3,4-Dichloroanilino)methyl: The electron-withdrawing chloro groups may enhance electrophilic interactions with target proteins, contrasting with analogs bearing 4-iodoanilino () or 2-pyridyl groups (), which alter steric and electronic profiles .
- Mesityl acetamide : The bulky, electron-rich mesityl group likely increases metabolic stability compared to simpler aryl groups (e.g., 3-chlorophenyl in ) .
Physicochemical Properties
- Molecular weight: Estimated ~550–600 g/mol (based on analogs in and ), with higher lipophilicity (logP >3) due to mesityl and dichloroanilino groups .
Biological Activity
The compound 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-mesitylacetamide is a member of the triazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A triazole ring , which is often associated with antifungal and antimicrobial properties.
- An allyl group , contributing to its reactivity.
- A dichloroaniline moiety , which may enhance its biological activity through specific interactions with biological targets.
Molecular Formula
The molecular formula is with a molecular weight of approximately 494.37 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes crucial for the survival of microbial and cancer cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to cell death in targeted organisms.
- Cellular Interaction : It interacts with cellular receptors or proteins, disrupting normal cellular functions.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies demonstrate that this compound shows significant antimicrobial properties against various bacteria and fungi. The mechanism involves disrupting cell wall synthesis and inhibiting nucleic acid synthesis.
Anticancer Properties
Preliminary investigations suggest potential anticancer activity. The compound has shown efficacy in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity against common pathogens.
- Results : The compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, with MIC values indicating strong potential as an antimicrobial agent.
-
Evaluation of Anticancer Activity :
- Objective : To determine the cytotoxic effects on breast cancer cell lines (MCF-7).
- Results : The treatment resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer properties.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with structurally similar compounds to understand the influence of different substituents on biological activity.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-{[4-propylthio]-5-(3,4-dichlorobenzyl)-4H-1,2,4-triazol-3-y]sulfanyl}-N-(3-methoxyphenyl)acetamide | C23H26ClN5OS | Different sulfur substituent leading to altered properties |
| 2-(4-allyl-5-(3-chloroanilino)methyl)-4H-1,2,4-triazol-3-ylsulfanyl-N-(4-methoxyphenyl)acetamide | C22H24ClN5OS | Variation in aniline substituents |
Q & A
Q. Optimization Strategies :
- Use polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Purify via column chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water) .
Advanced: How does the substitution pattern on the triazole ring influence the compound’s bioactivity, and what experimental approaches validate structure-activity relationships (SAR)?
Methodological Answer:
The triazole ring’s substituents (allyl, dichloroanilino-methyl, sulfanyl-acetamide) determine:
- Hydrophobic Interactions : Allyl and mesityl groups enhance membrane permeability .
- Electron-Withdrawing Effects : 3,4-Dichloroanilino increases electrophilicity, potentially improving target binding .
Q. SAR Validation Approaches :
Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing allyl with propargyl or dichloroanilino with mono-chloro variants) .
Biological Assays : Test analogs against target enzymes (e.g., cytochrome P450) or cancer cell lines (e.g., MCF-7) to correlate substituents with IC₅₀ values .
Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to receptors like EGFR or HDACs .
Q. Resolving Discrepancies :
- Impurity Peaks : Compare experimental NMR with computational predictions (e.g., ACD/Labs) .
- Crystallography : Resolve ambiguous stereochemistry via single-crystal X-ray diffraction .
Advanced: How can researchers reconcile contradictory bioactivity data across studies involving similar triazole derivatives?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or enzyme isoforms .
- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
Q. Resolution Strategies :
Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify consensus targets .
Dose-Response Curves : Test compounds across 5–6 log concentrations to confirm potency thresholds .
Orthogonal Assays : Validate antifungal activity with both broth microdilution (CLSI M27) and agar diffusion .
Basic: What stability challenges does this compound face, and how are degradation products identified?
Methodological Answer:
Stability Risks :
- Hydrolysis : Sulfanyl group degradation in aqueous buffers (pH >8) .
- Photooxidation : Allyl group reactivity under UV light .
Q. Mitigation and Analysis :
- Storage : Keep in amber vials at –20°C under argon .
- Forced Degradation Studies : Expose to 0.1 M HCl/NaOH (40°C, 24h) or UV light (254 nm, 48h), then analyze via LC-MS to identify byproducts (e.g., sulfoxide or dechlorinated analogs) .
Advanced: What computational methods predict the compound’s pharmacokinetic (PK) properties, and how are these validated experimentally?
Methodological Answer:
In Silico Predictions :
- ADMET : Use SwissADME to estimate logP (∼3.2), BBB permeability (CNS MPO score <4), and CYP inhibition .
- Metabolism : Predict phase I oxidation sites (allyl and dichloroanilino groups) via StarDrop’s WhichP450 module .
Q. Experimental Validation :
- Microsomal Stability : Incubate with rat liver microsomes (37°C, NADPH) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis (human plasma, 4h) to measure free fraction .
Basic: How is the compound’s purity quantified, and what thresholds are acceptable for in vitro studies?
Methodological Answer:
- HPLC : Use a C18 column (MeCN:H₂O + 0.1% TFA) with UV detection (254 nm). Purity ≥95% is required for biological assays .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: What strategies optimize this compound’s selectivity for a target enzyme over off-target proteins?
Methodological Answer:
Fragment Replacement : Replace mesityl with bulkier groups (e.g., 2-naphthyl) to sterically hinder off-target binding .
Proteome-Wide Screening : Use thermal shift assays (TSA) to identify off-targets .
Covalent Docking : Design electrophilic warheads (e.g., acrylamide) for irreversible target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
